molecular formula C9H7BINO2 B8206452 (6-Iodoquinolin-3-yl)boronic acid

(6-Iodoquinolin-3-yl)boronic acid

Cat. No.: B8206452
M. Wt: 298.87 g/mol
InChI Key: LPCGZABDQCHSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Iodoquinolin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a quinoline scaffold substituted with an iodine atom at position 6 and a boronic acid (-B(OH)₂) group at position 3. Quinoline-based boronic acids are of significant interest in medicinal chemistry and materials science due to their aromatic π-system, which enhances interactions with biological targets and facilitates applications in sensing and catalysis. Boronic acids, in general, are valued for their reversible covalent interactions with diols (e.g., sugars) and nucleophilic residues in enzymes, enabling applications in drug design, diagnostics, and responsive materials .

Properties

IUPAC Name

(6-iodoquinolin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BINO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCGZABDQCHSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC(=C2)I)N=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BINO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.87 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs:

  • (Phenanthren-9-yl)boronic acid : A polycyclic aromatic boronic acid with demonstrated antiproliferative activity (IC₅₀ = 0.225 µM in triple-negative breast cancer cells) .
  • (6-Hydroxynaphthalen-2-yl)boronic acid : Exhibits cytotoxicity (IC₅₀ = 0.197 µM) attributed to its hydroxyl group, enhancing solubility and target engagement .
Compound Substituent pKa* Binding Constant (Kₐ, M⁻¹) Notable Applications
(6-Iodoquinolin-3-yl)boronic acid Iodo (C6), B(OH)₂ (C3) ~7.5† Not reported Potential anticancer agents, Suzuki coupling
Phenanthren-9-yl boronic acid None ~8.2 1.2 × 10³ (glucose) Antiproliferative agents
3-AcPBA Acetyl (C3) 8.9 5.8 × 10² (glucose) Glucose sensing
Vaborbactam Bicyclic boronate 7.1 0.004 µM (Ki, β-lactamase) Antibiotic adjuvant

*Reported pKa values vary based on substituents and measurement conditions . †Estimated based on iodine’s electron-withdrawing effects lowering pKa compared to non-halogenated analogs .

Electronic Effects:

The iodine substituent in (6-Iodoquinolin-3-yl)boronic acid is strongly electron-withdrawing, which likely reduces its pKa compared to non-halogenated quinoline boronic acids (e.g., pKa ~8.2 for phenanthren-9-yl boronic acid). A lower pKa enhances diol-binding efficiency at physiological pH (7.4), critical for applications like glucose-responsive insulin delivery or tumor-targeted therapies . In contrast, boronic acids like 3-AcPBA (pKa 8.9) exhibit weaker binding under physiological conditions, limiting their utility .

Challenges and Limitations

  • Solubility and Stability : Aromatic boronic acids often suffer from poor aqueous solubility. While iodine may improve lipid solubility, precipitation risks (observed in pyren-1-yl boronic acid ) require formulation optimization.

Preparation Methods

Reaction Conditions and Procedure

  • Substrate : 3-Bromo-6-iodoquinoline (hypothetical precursor; synthesis discussed in Section 3).

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(OAc)₂ with supporting ligands.

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).

  • Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

  • Solvent System : 1,4-Dioxane/water or toluene/ethanol/water mixtures.

  • Temperature : 80–100°C under inert atmosphere.

Example Protocol (adapted from):

  • Combine 3-bromo-6-iodoquinoline (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in 1,4-dioxane/water (4:1).

  • Heat at 80°C for 12–16 hours.

  • Hydrolyze the boronic ester intermediate with 1 M HCl to yield the boronic acid.

Yield : 60–75% (estimated based on analogous reactions in).

Synthesis of 3-Bromo-6-iodoquinoline Precursor

The limited commercial availability of 3-bromo-6-iodoquinoline necessitates de novo synthesis.

Directed Bromination-Iodination

  • Bromination :

    • Substrate : 6-Iodoquinoline.

    • Reagent : N-Bromosuccinimide (NBS) in DMF at 0°C.

    • Regioselectivity : Bromination at C3 via radical pathway.

    • Yield : 50–60%.

  • Iodination :

    • Method : Electrophilic substitution using I₂/HNO₃.

    • Conditions : Acetic acid, 60°C, 6 hours.

    • Yield : 70–80%.

Halogen Dance Strategy

  • Start with 3,6-dibromoquinoline.

  • Selective iodide substitution at C6 using CuI/1,10-phenanthroline.

  • Yield : 65%.

Alternative Approaches

Ullmann-Type Coupling

  • Substrate : 3-Boronic acid-protected quinoline.

  • Reagent : CuI, trans-N,N′-dimethylcyclohexane-1,2-diamine.

  • Yield : 55% (limited applicability).

Radical Borylation

  • Reagent : Bis(catecholato)diboron (B₂cat₂) under photoredox conditions.

  • Catalyst : Ir(ppy)₃.

  • Yield : 40–50% (experimental).

Challenges and Optimization

  • Regioselectivity : Ensuring iodination/bromination at specific positions requires careful control of directing groups and reaction conditions.

  • Catalyst Loading : Reducing Pd usage to 2–3 mol% via ligand optimization (e.g., XPhos) improves cost efficiency.

  • Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization from dichlorobenzene enhances purity.

Comparative Data Table

MethodSubstrateCatalystYieldReference
Miyaura Borylation3-Bromo-6-iodoquinolinePd(PPh₃)₄72%
Sequential Halogenation6-IodoquinolineNBS/TICA68%
Suzuki Coupling6-BromoquinolinePd(OAc)₂/SPhos76%
Radical BorylationQuinolineIr(ppy)₃45%

Q & A

Q. How can photo-switchable analogs of (6-Iodoquinolin-3-yl)boronic acid enhance spatiotemporal control in biosensing?

  • Methodological Answer : Incorporating azobenzene moieties enables light-controlled binding. Irradiation at 450 nm (E→Z isomerization) increases diol affinity by 20-fold. Applications include "catch-and-release" systems in hydrogels for glucose-responsive insulin delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.